
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Übersicht
Beschreibung
It is a medium-chain fatty acid ester with the molecular formula C26H52O2 and a molecular weight of 396.69 . This compound is commonly used in various industries, including cosmetics, pharmaceuticals, and research, due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is synthesized through the esterification reaction between myristyl alcohol and lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions include maintaining a temperature range of 60-80°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of myristyllaurate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity myristyllaurate .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of myristyllaurate can yield myristyl alcohol and lauric acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Myristyl alcohol and lauric acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Myristyl alcohol and lauric acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of myristyllaurate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release myristyl alcohol and lauric acid, which can then participate in various biochemical pathways . Lauric acid, in particular, has been shown to exhibit antimicrobial activity by disrupting microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myristyl myristate: An ester of myristyl alcohol and myristic acid, used in cosmetics for its emollient properties.
Isopropyl myristate: An ester of isopropyl alcohol and myristic acid, commonly used as a skin conditioning agent.
Uniqueness of Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
This compound is unique due to its specific combination of myristyl alcohol and lauric acid, which imparts distinct properties such as its medium-chain length and balanced hydrophilic-lipophilic nature. This makes it particularly effective as a surfactant and emollient in various formulations .
Eigenschaften
Molekularformel |
C18H19NO5 |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22) |
InChI-Schlüssel |
SLLMDHBKALJDBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
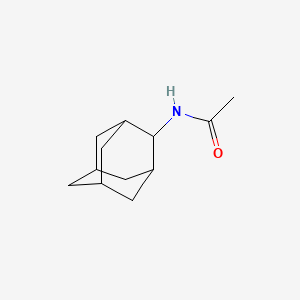

![Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]-](/img/structure/B8810338.png)
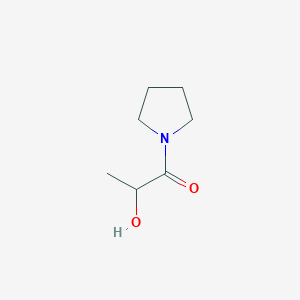
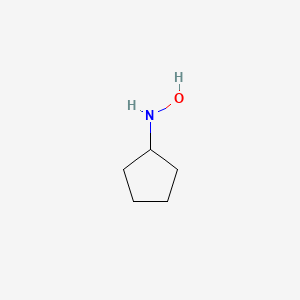
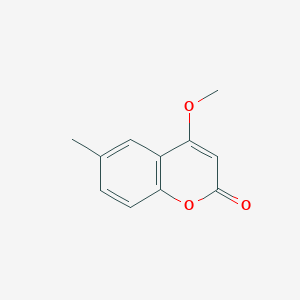
![3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8810369.png)


![1H-Pyrrolo[2,3-B]pyridine, 4-bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8810392.png)

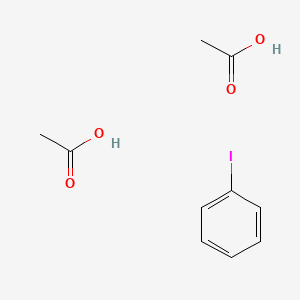
![2-(2-Chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8810408.png)

